

# physical and chemical properties of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

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## Compound of Interest

**Compound Name:** 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

**Cat. No.:** B1301079

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## An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline**, a versatile fluorinated heterocyclic compound. The unique structural features imparted by the trifluoromethyl groups make this molecule a significant building block in medicinal chemistry and materials science. This document summarizes its known properties, outlines a probable synthetic route, and discusses its potential biological significance based on the activities of related quinoline derivatives.

## Core Physical and Chemical Properties

**2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** is a stable organic compound characterized by the presence of two electron-withdrawing trifluoromethyl groups on the quinoline core. These substitutions significantly influence its chemical reactivity, lipophilicity, and biological activity. While experimentally verified data for some properties are limited, a combination of predicted and known data for similar compounds provides a solid foundation for its characterization.

Table 1: Physical and Chemical Properties of **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>5</sub> F <sub>6</sub> NO	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	281.16 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	35877-04-4	--INVALID-LINK--, --INVALID-LINK--
Melting Point	280-290 °C (Predicted)	--INVALID-LINK--
Boiling Point	305.9 ± 37.0 °C (Predicted)	--INVALID-LINK--
Density	1.542 ± 0.06 g/cm <sup>3</sup> (Predicted)	--INVALID-LINK--
pKa	5.84 ± 0.40 (Predicted)	--INVALID-LINK--
Appearance	White to yellow to brown or pale grey crystals or powder	--INVALID-LINK-- (for 2,8-isomer)
Solubility	Soluble in organic solvents	--INVALID-LINK--

The trifluoromethyl groups enhance the compound's stability and its solubility in organic solvents, making it a versatile intermediate for a variety of chemical transformations.[\[1\]](#)

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** is not readily available in published literature, its structure lends itself to synthesis via established methods for 4-hydroxyquinoline derivatives, such as the Conrad-Limpach or Gould-Jacobs reactions.

## Proposed Experimental Protocol: Conrad-Limpach Synthesis

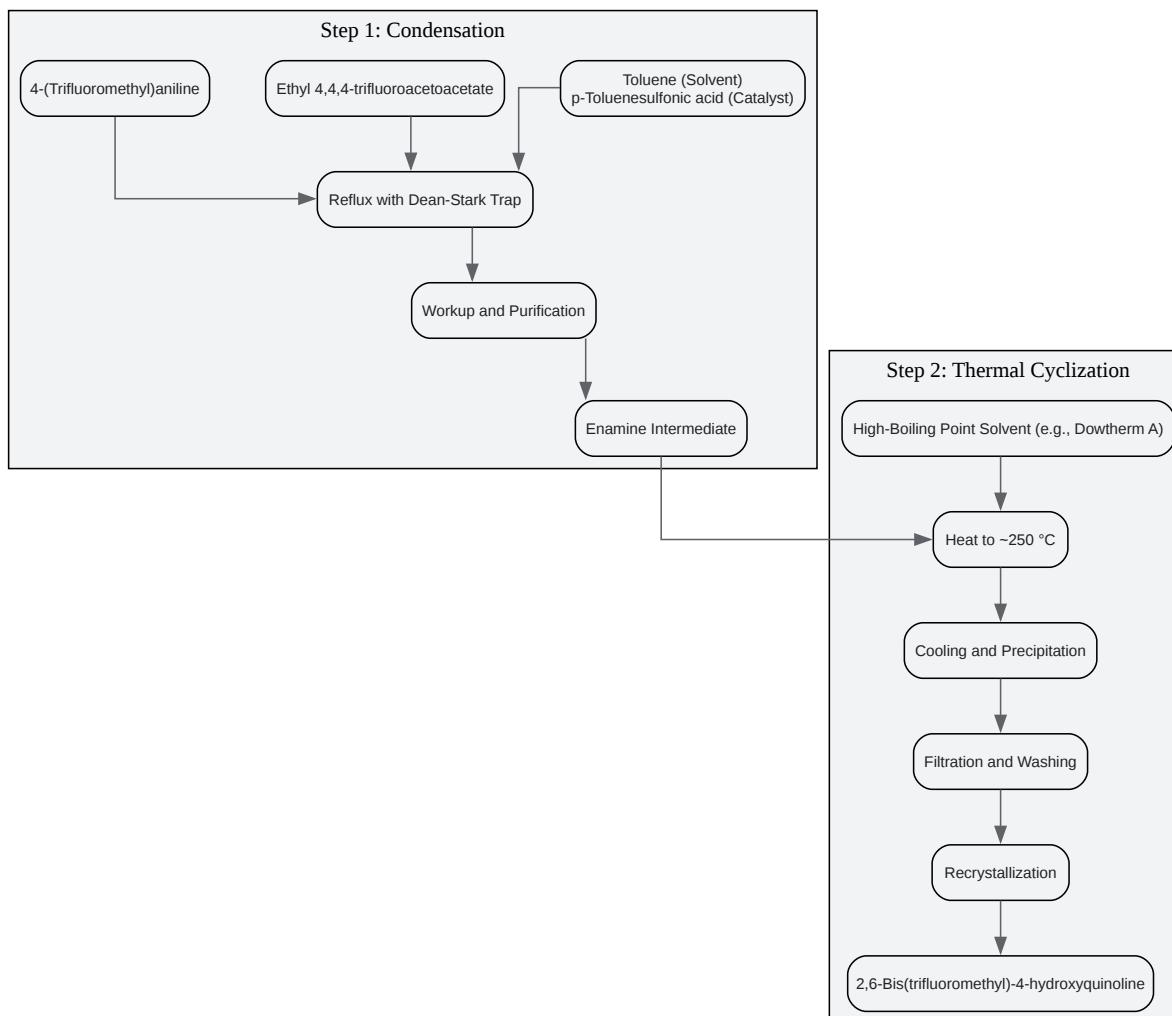
This method involves the condensation of an appropriately substituted aniline with a  $\beta$ -ketoester, followed by thermal cyclization.

Step 1: Condensation of 4-(Trifluoromethyl)aniline and Ethyl 4,4,4-trifluoroacetoacetate

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetooacetate in a suitable solvent such as toluene.
- Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.
- Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
- Upon completion, cool the reaction mixture to room temperature.
- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate.

#### Step 2: Thermal Cyclization

- Add the crude enamine intermediate to a high-boiling point solvent, such as Dowtherm A or mineral oil, in a flask equipped with a reflux condenser.
- Heat the mixture to a high temperature (typically around 250 °C) to induce cyclization.[\[2\]](#)
- Maintain the high temperature for a specified period, monitoring the reaction progress by TLC.
- After the cyclization is complete, allow the mixture to cool to room temperature, which should result in the precipitation of the product.
- Collect the solid product by filtration and wash it with a non-polar solvent like hexane to remove the high-boiling point solvent.
- The crude **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

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Proposed synthesis workflow for **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline**.

## Spectral Data

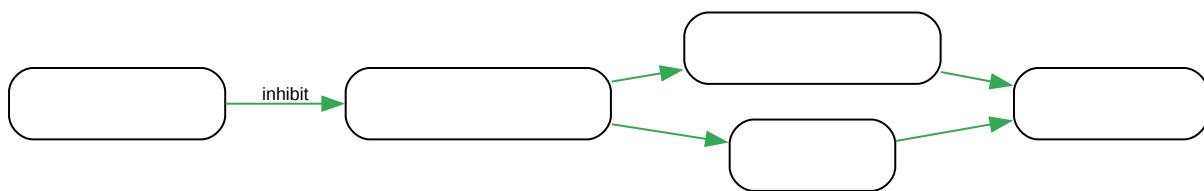
While specific experimental spectra for **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** are not widely published, the expected spectral characteristics can be inferred from the analysis of closely related compounds, such as other substituted quinolines.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the two trifluoromethyl groups.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display distinct signals for the quinoline carbons, with the carbons attached to the trifluoromethyl groups and the fluorine atoms exhibiting characteristic splitting patterns and chemical shifts.
- Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (281.16 g/mol). Fragmentation patterns would likely involve the loss of trifluoromethyl groups and other characteristic cleavages of the quinoline ring.

## Potential Biological Activity and Applications

Specific biological signaling pathways for **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** have not been elucidated in the available literature. However, the broader class of quinoline derivatives is known for a wide range of biological activities, and this compound is explored for its potential as an antimicrobial agent.<sup>[1]</sup> The trifluoromethyl groups can enhance metabolic stability and cell permeability, making such compounds promising candidates for drug development.

Quinoline-based molecules have been investigated as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR and SGK1 signaling pathways, which are often dysregulated in cancer. It is plausible that **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** or its derivatives could exhibit activity against such targets.



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Logical relationship of quinoline derivatives to potential anticancer pathways.

Beyond its potential in pharmaceuticals, **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** serves as a valuable intermediate in the synthesis of fluorescent probes for biochemical assays and in the development of advanced materials such as coatings and polymers with enhanced thermal and chemical resistance.[\[1\]](#)

## Conclusion

**2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** is a fluorinated quinoline derivative with significant potential in various scientific and industrial fields. While a complete experimental characterization is not yet publicly available, its known properties and the established chemistry of quinolines provide a strong basis for its synthesis and exploration. Further research into its precise physical properties, reactivity, and biological mechanisms of action is warranted to fully unlock the potential of this versatile compound.

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## References

- 1. chemimpex.com [chemimpex.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
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